Dimethylmercury

Vue d'ensemble

Description

Dimethylmercury ((CH₃)₂Hg) is a highly volatile, lipophilic organomercury compound characterized by its extreme neurotoxicity and environmental persistence. It forms through microbial methylation of inorganic mercury (Hg²⁺) in aquatic and terrestrial environments . As a colorless liquid at room temperature, it readily evaporates (vapor pressure: 58.5 mmHg at 23.7°C) and permeates materials like plastics and rubber, posing significant handling risks . Its volatility facilitates atmospheric transport, and it has been detected in coastal fog, seawater, and glacial fjords, where photodemethylation breaks it down into monomethylmercury (MeHg) in the euphotic zone .

This compound’s toxicity arises from its ability to cross the blood-brain barrier, causing irreversible neurological damage, including sensory disturbances, motor impairment, and cognitive decline . Rapid in vivo demethylation to MeHg exacerbates its toxicity, as observed in murine models .

Activité Biologique

Dimethylmercury (DMHg), a highly toxic organomercuric compound, has garnered significant attention due to its potent neurotoxic effects and the severe health risks it poses even at minimal exposure levels. This article explores the biological activity of this compound, focusing on its toxicity, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is recognized as one of the most hazardous mercury compounds. Its chemical formula is , and it is primarily known for its neurotoxic properties. DMHg can easily penetrate biological membranes, including the blood-brain barrier, leading to severe neurological damage upon exposure .

Mechanisms of Toxicity

The biological activity of this compound can be attributed to several mechanisms:

- Neurotoxicity : DMHg is a potent neurotoxin that can cause widespread neurological damage. Studies have shown that it induces necrosis in neurons and alters calcium homeostasis in neuronal cells, leading to cell death .

- Genotoxicity : Research indicates that DMHg exhibits genotoxic effects, as evidenced by its ability to cause DNA damage in human lymphocytes .

- Metabolism : this compound is metabolized in the body to monomethylmercury (MMHg), which is also neurotoxic. This metabolic conversion complicates the assessment of DMHg's direct effects since its toxicological profile may be influenced by its metabolites .

Toxicological Data

The following table summarizes key toxicological data related to this compound:

| Parameter | Value |

|---|---|

| Lethal Dose (LD50) | ~5 mg/kg body weight (approx. 400 mg Hg) |

| Neurotoxic Effects | Necrosis, ataxia, cognitive impairment |

| Genotoxic Effects | DNA damage in lymphocytes |

| Metabolic Conversion | Converts to monomethylmercury |

Fatal Poisoning Incident

One of the most notable cases involving this compound occurred in 1997 when chemist Karen Wetterhahn suffered fatal poisoning after a few drops spilled onto her latex glove. Despite immediate medical attention, she developed severe neurological symptoms within weeks and died shortly thereafter. Autopsy findings revealed extensive brain damage consistent with mercury toxicity .

Laboratory Studies

In laboratory settings, studies have demonstrated that exposure to DMHg leads to significant alterations in neuronal cell viability. For instance, Oyama et al. (1998) found that while methylmercury reduced cell viability in rat cerebellar neurons, this compound did not exhibit similar effects under certain conditions; however, it still caused detrimental changes in cellular function .

Environmental Impact and Biodegradation

Recent studies have highlighted the role of this compound in aquatic environments. It has been shown to photochemically degrade in natural waters, contributing to the formation of monomethylmercury, which bioaccumulates in aquatic food webs . Understanding these processes is crucial for assessing the ecological risks posed by mercury compounds.

Conclusions

This compound represents a significant health hazard due to its extreme toxicity and potential for causing irreversible neurological damage. The mechanisms underlying its biological activity involve complex interactions with cellular processes and metabolic pathways. Continued research is essential for elucidating these mechanisms and developing effective strategies for risk assessment and management.

Applications De Recherche Scientifique

Toxicological Studies

Dimethylmercury is primarily used as a reference toxin in toxicological studies due to its potency as a neurotoxin. It serves as a benchmark for assessing the toxicity of other mercury compounds, particularly methylmercury, which is known for its bioaccumulation in aquatic food webs. Research indicates that even minute amounts of this compound can lead to severe mercury poisoning, making it a critical subject for understanding mercury's effects on human health and the environment .

Environmental Chemistry

Recent studies have highlighted the role of this compound in the marine environment, particularly as a precursor to monomethylmercury, which biomagnifies in marine food webs. Research conducted off the California coast demonstrated that this compound concentrations are significantly higher in upwelled waters compared to surface waters, suggesting that it plays a crucial role in the mercury cycle within marine ecosystems .

Table 1: this compound Concentrations in Marine Environments

Analytical Chemistry

This compound has been utilized in analytical chemistry for calibrating nuclear magnetic resonance (NMR) instruments. Its unique properties allow for precise measurements of mercury concentrations in various samples, although safer alternatives are increasingly preferred due to safety concerns .

Photochemical Studies

Research indicates that this compound can undergo photochemical degradation in natural water bodies, potentially leading to the formation of monomethylmercury through sunlight-mediated processes. This transformation is significant as it contributes to the understanding of mercury dynamics in aquatic systems and highlights the need for further investigation into the mechanisms driving these reactions .

Historical Context and Proposed Uses

Historically, this compound was considered for various applications, including potential use as a rocket fuel additive due to its energetic properties when mixed with oxidizers like red fuming nitric acid. However, these applications were never realized due to safety concerns and the development of safer alternatives .

Case Study 1: Toxicity Assessment

A notable case involved a researcher who suffered severe mercury poisoning after accidental exposure to this compound, underscoring its dangers and leading to stricter laboratory safety protocols regarding hazardous materials .

Case Study 2: Marine Ecosystem Impact

A study on the California Current System revealed that this compound's degradation contributes significantly to monomethylmercury levels in marine organisms, challenging previous assumptions about mercury sources and necessitating revised models for predicting mercury bioaccumulation in aquatic food webs .

Q & A

Q. Basic: What laboratory synthesis methods are used for dimethylmercury, and how are purity and stability ensured?

This compound (DMeHg) is synthesized via alkylation of mercuric chloride with methyllithium or by reacting methylmercury iodide with potassium cyanide . To ensure purity, researchers employ vacuum distillation under inert conditions and validate compound identity using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Stability is maintained by storing DMeHg in sealed, dark glass vessels under argon to prevent photodegradation and oxidation .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

DMeHg’s extreme neurotoxicity (lethal dose <0.1 mL) mandates stringent precautions:

- Glove selection : Use laminated Silver Shield gloves under abrasion-resistant outer gloves, as latex, neoprene, and PVC are permeable .

- Containment : Work in fume hoods with secondary containment trays.

- Exposure monitoring : Regular hair and blood mercury analysis (baseline: <5 µg/L in blood) to detect subacute exposure .

- Emergency protocols : Immediate chelation therapy (e.g., DMPS) post-exposure, informed by the 1997 Karen Wetterhahn case .

Q. Advanced: How does this compound form in sulfidic aquatic systems, and what experimental approaches validate these pathways?

DMeHg forms via decomposition of bis(methylmercury(II)) sulfide ((CH₃Hg)₂S) in sulfidic solutions, with log K = 26.0 for the equilibrium 2CH₃Hg⁺ + HS⁻ ⇌ (CH₃Hg)₂S . Researchers combine:

- Isotopic tracer experiments (e.g., enriched Hg isotopes) to track methylation.

- Density functional theory (DFT) calculations to model reaction kinetics, aligning with observed first-order degradation rates (k = 3.6 × 10⁻⁶ s⁻¹) .

- Field sampling at oxic/anoxic interfaces (e.g., North Pacific upwelling zones) to correlate DMeHg levels with MeHg/sulfide ratios .

Q. Advanced: How do analytical discrepancies in this compound detection arise, and what methodologies resolve them?

Contradictions stem from:

- Matrix effects : DMeHg volatility complicates water vs. sediment measurements. Purge-and-trap gas chromatography with cold-vapor atomic fluorescence (GC-CVAFS) improves detection limits (0.01 pg/L) .

- Speciation interference : Co-occurring organomercurials require sequential solvent extraction and HPLC-ICP-MS separation .

- Calibration : Use of isotopically enriched internal standards (e.g., DMe¹⁹⁹Hg) corrects for signal drift .

Q. Advanced: What experimental models elucidate this compound’s neurotoxic mechanisms?

- In vivo models : Rodent studies using subcutaneous DMeHg exposure (0.5–2 mg/kg) reveal delayed neurotoxicity (ataxia, coma) linked to blood-brain barrier penetration .

- In vitro assays : Neuronal cell lines (e.g., SH-SY5Y) treated with DMeHg show glutathione depletion and caspase-3 activation, mitigated by N-acetylcysteine (NAC) and selenium .

- Biomarker analysis : Hair mercury profiles reconstruct exposure timing, critical in forensic toxicology .

Q. Advanced: How do computational models advance understanding of this compound’s environmental fate?

- Reactive transport models : Simulate DMeHg flux across sediment-water interfaces, incorporating redox gradients and microbial activity (e.g., Geobacter spp.) .

- Global mercury models (e.g., GEOS-Chem) : Predict DMeHg atmospheric evasion and oceanic cycling, validated by cruise data (e.g., Southern Ocean Hg speciation) .

- Machine learning : Identifies hotspots of DMeHg production using sulfide concentration, pH, and organic carbon as predictors .

Q. Methodological: What strategies address data gaps in this compound research?

- Meta-analysis : Synthesize legacy data from repositories like TOXCENTER and ToxLine, correcting for methodological variability (e.g., pre-2000 colorimetric assays vs. modern CVAFS) .

- Interlaboratory comparisons : Harmonize protocols via initiatives like the Minamata Convention’s monitoring network .

- Citizen science : Engage fishing communities in biota sampling (e.g., tuna, swordfish) to map DMeHg bioaccumulation .

Comparaison Avec Des Composés Similaires

The table below contrasts dimethylmercury with structurally related organomercury compounds and inorganic mercury:

Key Research Findings:

- Degradation : In acidic environments (pH < 7), this compound decomposes to MeHg and methane, while alkaline conditions stabilize it as [CH₃-Hg-CH₃·OH] complexes .

- Ecological Impact : this compound evasion from seawater contributes to MeHg levels in fog, creating secondary exposure routes for terrestrial ecosystems .

Propriétés

IUPAC Name |

dimethylmercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH3.Hg/h2*1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATZBPOVXVPIOMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

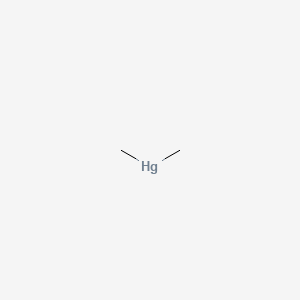

Canonical SMILES |

C[Hg]C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(CH3)2Hg, CH3HgCH3, C2H6Hg | |

| Record name | DIMETHYL MERCURY | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1304 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | dimethylmercury | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dimethylmercury | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047742 | |

| Record name | Dimethylmercury | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid with a mild sweet odor; [Olson, p. 622] Flammable liquid, insoluble in water; [Sullivan, p. 979], COLOURLESS LIQUID. | |

| Record name | Dimethylmercury | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2196 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL MERCURY | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1304 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

92 °C | |

| Record name | DIMETHYL MERCURY | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1304 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

5 °C | |

| Record name | DIMETHYL MERCURY | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1304 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | DIMETHYL MERCURY | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1304 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Density (at 20 °C): 3.05 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.5 | |

| Record name | DIMETHYL MERCURY | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1304 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 7.96 | |

| Record name | DIMETHYL MERCURY | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1304 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

62.3 [mmHg], Vapor pressure, kPa at 20 °C: 8.8 | |

| Record name | Dimethylmercury | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2196 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL MERCURY | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1304 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

593-74-8 | |

| Record name | Dimethylmercury | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylmercury | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercury, dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethylmercury | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylmercury | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLMERCURY | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C60TQU15XY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYL MERCURY | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1304 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-42 °C | |

| Record name | DIMETHYL MERCURY | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1304 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.